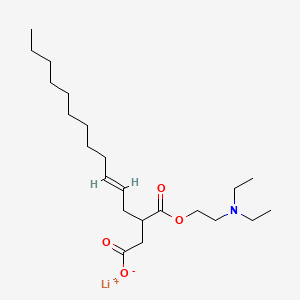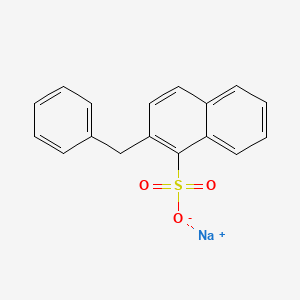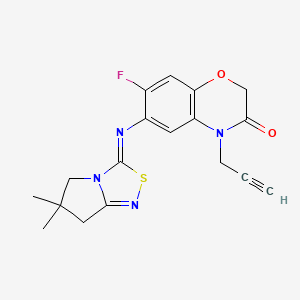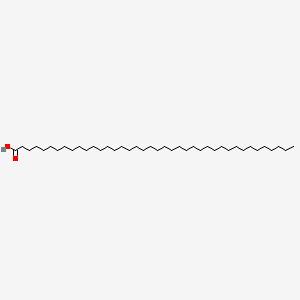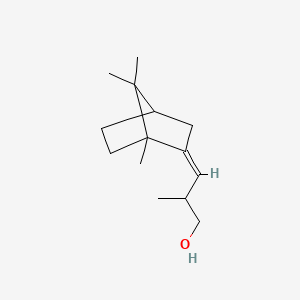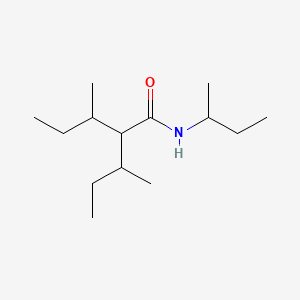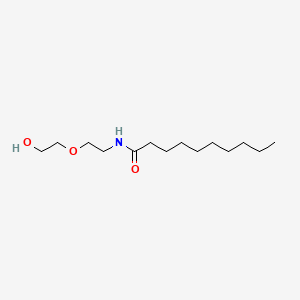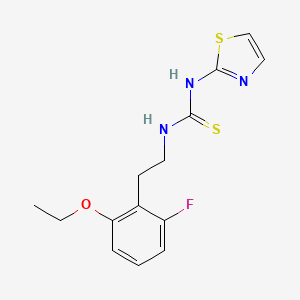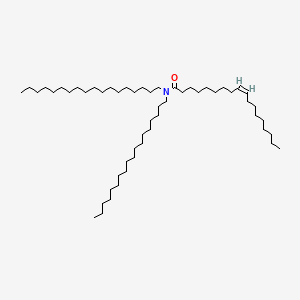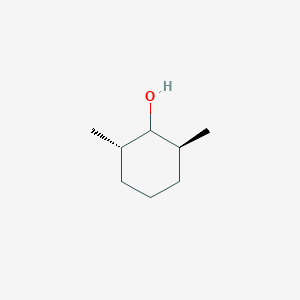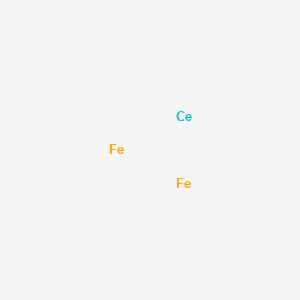
Einecs 234-598-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium, compound with iron (1:2), is a unique material that combines the properties of cerium and iron. Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states, primarily +3 and +4 . Iron, on the other hand, is a well-known transition metal with significant applications in various industries. The combination of these two elements results in a compound with intriguing chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cerium, compound with iron (1:2), typically involves the reaction of cerium salts with iron salts under controlled conditions. One common method is the co-precipitation technique, where cerium nitrate and iron nitrate are dissolved in water, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: On an industrial scale, the production of cerium, compound with iron (1:2), can be achieved through high-temperature solid-state reactions. This involves mixing cerium oxide and iron oxide powders in the desired stoichiometric ratio and heating the mixture in a furnace at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions: Cerium, compound with iron (1:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products .
Common Reagents and Conditions:
Oxidation: Cerium, compound with iron (1:2), can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cerium(IV) oxide and iron(III) oxide, while reduction may yield cerium(III) oxide and metallic iron .
Aplicaciones Científicas De Investigación
Cerium, compound with iron (1:2), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biomedical Applications: Cerium, compound with iron (1:2), is explored for its potential use in tissue engineering and regenerative medicine.
Environmental Applications: The compound is used in environmental remediation processes, such as the removal of pollutants from water and air.
Energy Storage: Cerium, compound with iron (1:2), is investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of cerium, compound with iron (1:2), involves its ability to undergo redox reactions, which allows it to participate in various chemical processes. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox flexibility is attributed to the presence of cerium, which can switch between +3 and +4 oxidation states, and iron, which can switch between +2 and +3 oxidation states .
Molecular Targets and Pathways: In biological systems, cerium, compound with iron (1:2), can interact with cellular components such as proteins and enzymes. It can mimic calcium ions and replace them in certain biochemical pathways, affecting cellular processes like respiration and metabolism .
Comparación Con Compuestos Similares
Cerium, compound with iron (1:2), can be compared with other similar compounds, such as cerium, compound with cobalt (1:2), and cerium, compound with nickel (1:2). These compounds share some common properties but also exhibit unique characteristics:
Cerium, Compound with Cobalt (12): Similar to cerium, compound with iron (1:2), this compound also exhibits redox flexibility and is used in catalysis and energy storage applications.
Cerium, Compound with Nickel (12): This compound is known for its magnetic properties and is used in magnetic materials and electronic devices.
By comparing these compounds, the unique properties of cerium, compound with iron (1:2), such as its specific catalytic activity and redox behavior, can be highlighted.
Propiedades
Número CAS |
12014-50-5 |
|---|---|
Fórmula molecular |
CeFe2 |
Peso molecular |
251.81 g/mol |
Nombre IUPAC |
cerium;iron |
InChI |
InChI=1S/Ce.2Fe |
Clave InChI |
MQXRWMALCYBMSC-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




